molecular formula C23H31N3O3S B2891376 3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021058-75-2

3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2891376
CAS No.: 1021058-75-2
M. Wt: 429.58
InChI Key: DUWRSFZCYKJBEX-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.58. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Enzymatic Studies

  • Drug Metabolism: One study explored the metabolism of a novel antidepressant, showcasing the oxidative metabolism pathways involving cytochrome P450 and other enzymes. This research provides insight into how similar compounds are processed in the body, which is crucial for drug development (Hvenegaard et al., 2012).

Biological Activity and Therapeutic Potential

  • Glycine Transporter-1 Inhibitors

    Research into N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) has revealed compounds with significant in vitro potency, favorable pharmacokinetics, and safety profiles. These findings are pivotal for developing treatments for neurological disorders (Cioffi et al., 2016).

  • Antioxidant Properties

    A study synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds demonstrated potential for treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia due to their protective effects against oxidative stress (Jin et al., 2010).

Chemical Synthesis and Material Science

  • Hydrogen-Bond Dimer Motif Influence

    Research on the synthesis of compounds as mimics of an R2/2(8) hydrogen-bond dimer motif revealed their impact on the crystallization of certain pharmaceuticals, highlighting the role of specific chemical structures in drug formulation (Lawrence et al., 2010).

  • Antibacterial and MurB Inhibitors

    The development of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker showed significant antibacterial efficacy and biofilm inhibition activities, underscoring the potential for new antimicrobial agents (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound may be classified under, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets of this compound.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

Properties

IUPAC Name

3,4-dimethyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-18-6-4-7-22(16-18)25-11-13-26(14-12-25)30(28,29)15-5-10-24-23(27)21-9-8-19(2)20(3)17-21/h4,6-9,16-17H,5,10-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRSFZCYKJBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.